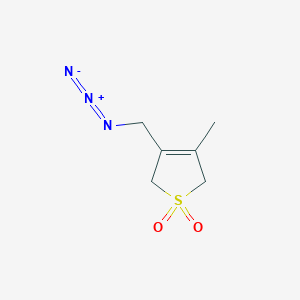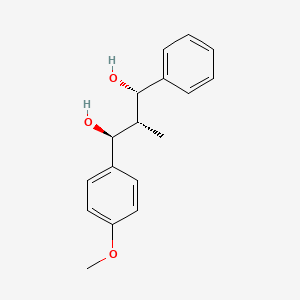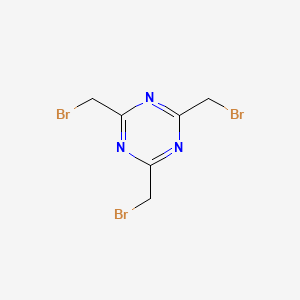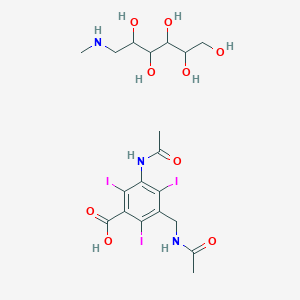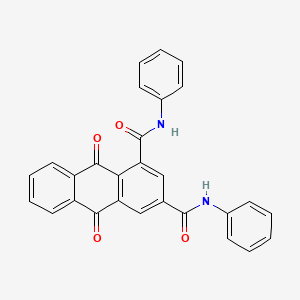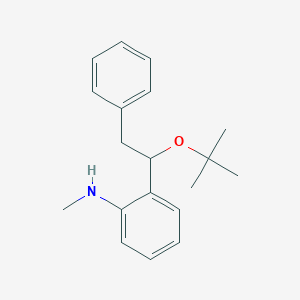![molecular formula C17H8F3N3O3 B14180089 6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile CAS No. 916661-08-0](/img/structure/B14180089.png)
6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile is a chemical compound with the molecular formula C17H8F3N3O3 It is known for its unique structure, which includes a quinoline core substituted with a nitro group and a trifluoromethyl group
Vorbereitungsmethoden
The synthesis of 6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile typically involves multi-step reactions. One common synthetic route includes the reaction of 2-chloroquinoline with 2-nitro-5-(trifluoromethyl)phenol under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Chemischer Reaktionen
6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Coupling Reactions: The quinoline core can undergo coupling reactions with various aryl halides to form new derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and strong bases for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity
Wirkmechanismus
The mechanism of action of 6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s binding affinity to certain proteins. These interactions can modulate various biological pathways, making the compound a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile can be compared with other similar compounds, such as:
6-Fluoro-2-methyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline: This compound has a similar structure but includes a fluorine atom and a methyl group, which can alter its reactivity and applications.
2-Quinolinecarbonitrile derivatives: These compounds share the quinoline core but differ in their substituents, leading to variations in their chemical and biological properties.
Eigenschaften
CAS-Nummer |
916661-08-0 |
|---|---|
Molekularformel |
C17H8F3N3O3 |
Molekulargewicht |
359.26 g/mol |
IUPAC-Name |
6-[2-nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile |
InChI |
InChI=1S/C17H8F3N3O3/c18-17(19,20)11-2-6-15(23(24)25)16(8-11)26-13-4-5-14-10(7-13)1-3-12(9-21)22-14/h1-8H |
InChI-Schlüssel |
APUDFGJAAYIHFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC2=CC3=C(C=C2)N=C(C=C3)C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-Chloro-2-(2,2-dimethylpropoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B14180009.png)
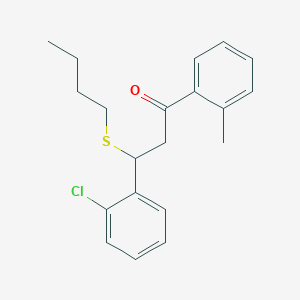
![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B14180020.png)

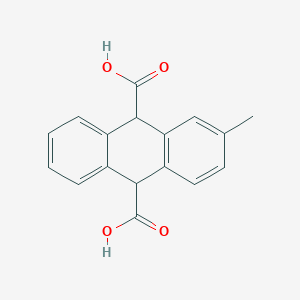
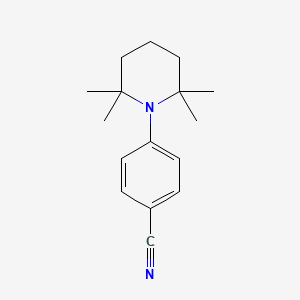
![tert-Butyl (3S)-3-{[(3-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14180045.png)

